

# Application Note: Quantification of Bictegravir in Cerebrospinal Fluid by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Bictegravir-d5 |           |
| Cat. No.:            | B15622781      | Get Quote |

### Introduction

Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] As part of the central nervous system (CNS), the cerebrospinal fluid (CSF) is a critical compartment for assessing the penetration and efficacy of antiretroviral drugs. Monitoring bictegravir concentrations in CSF is essential for pharmacokinetic and pharmacodynamic studies, particularly in the context of CNS HIV reservoirs. This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantification of total and unbound bictegravir in human CSF using a stable isotope-labeled internal standard, Bictegravir-d5.

# **Principle**

This method involves the extraction of bictegravir and the internal standard (**Bictegravir-d5**) from human CSF by protein precipitation. For the determination of unbound bictegravir, an ultrafiltration step is performed prior to extraction. The extracted samples are then analyzed by UHPLC-MS/MS in positive ion electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of bictegravir to its deuterated internal standard.

# **Materials and Reagents**

Bictegravir reference standard



- Bictegravir-d5 (internal standard)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid (≥98%)
- Blank human cerebrospinal fluid

## **Equipment**

- UHPLC system (e.g., Waters Acquity UPLC or equivalent)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
- Analytical balance
- Microcentrifuge
- Ultrafiltration devices (e.g., Centrifree® devices)
- Calibrated pipettes and sterile, non-pyrogenic polypropylene tubes

# Experimental Protocols Preparation of Stock Solutions and Standards

- Primary Stock Solutions: Prepare individual stock solutions of bictegravir and bictegravir-d5
  in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the bictegravir stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the bictegravir-d5 stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.



## **Sample Preparation**

The following diagram illustrates the workflow for sample preparation:







#### Click to download full resolution via product page

#### Figure 1. Sample preparation workflow for total and unbound bictegravir.

#### For Total Bictegravir:

- Pipette 50 μL of CSF sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 100 μL of the internal standard working solution (in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

#### For Unbound Bictegravir:

- Perform an ultrafiltration step on the CSF samples according to the device manufacturer's instructions.
- Follow the same protein precipitation procedure as for total bictegravir, using 50  $\mu$ L of the resulting ultrafiltrate.

## **UHPLC-MS/MS** Analysis

The analytical method is based on a validated procedure for bictegravir in CSF.[1]

**UHPLC Conditions:** 



| Parameter          | Value                                                                                   |
|--------------------|-----------------------------------------------------------------------------------------|
| Column             | Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 μm)                                          |
| Mobile Phase       | Isocratic: 20:80 (v/v) water with 0.1% formic acid / acetonitrile with 0.1% formic acid |
| Flow Rate          | 0.4 mL/min                                                                              |
| Column Temperature | 40 °C                                                                                   |
| Injection Volume   | 5 μL                                                                                    |

#### Mass Spectrometry Conditions:

| Parameter               | Value                                   |
|-------------------------|-----------------------------------------|
| Ionization Mode         | Electrospray Ionization (ESI), Positive |
| Scan Type               | Multiple Reaction Monitoring (MRM)      |
| Capillary Voltage       | 3.0 kV                                  |
| Source Temperature      | 150 °C                                  |
| Desolvation Temperature | 450 °C                                  |
| MRM Transitions         | See Table 1                             |

Table 1. Mass Spectrometry MRM Transitions

| Analyte        | Precursor Ion (m/z) | Product Ion (m/z) |  |
|----------------|---------------------|-------------------|--|
| Bictegravir    | 450.2               | 289.2 / 145.4     |  |
| Bictegravir-d5 | 455.2 (projected)   | 289.2 (projected) |  |

Note: The MRM transitions for **Bictegravir-d5** are projected and should be optimized empirically. A similar internal standard, Bictegravir- $^{15}$ N d<sub>2</sub>, utilizes the transition 453.2  $\rightarrow$  289.2. [1]



# **Method Validation Summary**

The method was validated based on established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics.

Table 2. Calibration Curve for Bictegravir in CSF

| Parameter                    | Result                |
|------------------------------|-----------------------|
| Linearity Range              | 0.107 - 26.75 μg/L    |
| Regression Model             | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | >0.99                 |

Table 3. Accuracy and Precision

| QC Level | Concentration<br>(µg/L) | Intra-day<br>Precision<br>(%CV) | Inter-day<br>Precision<br>(%CV) | Accuracy<br>(%Bias) |
|----------|-------------------------|---------------------------------|---------------------------------|---------------------|
| LLOQ     | 0.107                   | ≤15%                            | ≤15%                            | ±15%                |
| Low QC   | ~0.3                    | ≤15%                            | ≤15%                            | ±15%                |
| Mid QC   | ~10                     | ≤15%                            | ≤15%                            | ±15%                |
| High QC  | ~20                     | ≤15%                            | ≤15%                            | ±15%                |

Data presented are representative based on published validation data for a similar assay.[1]

Table 4. Recovery and Matrix Effect

| Parameter                | Result        |
|--------------------------|---------------|
| Mean Extraction Recovery | 99.8 - 105.1% |
| Normalized Matrix Factor | 97.4 - 102.5% |



## **Application to Clinical Samples**

This method has been successfully applied to determine bictegravir concentrations in CSF from HIV-1-infected patients. In one study, the median unbound bictegravir concentration in CSF was found to be 4.4 ng/mL (range: 1.6-9.6 ng/mL).[2][3][4] Another study reported a linearity range for total and unbound bictegravir in CSF of 0.107-26.75 µg/L.[1]

The following diagram illustrates the logical relationship in pharmacokinetic studies using this method:



Click to download full resolution via product page



**Figure 2.** Logical workflow for clinical application.

### Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of total and unbound bictegravir in cerebrospinal fluid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note provides the necessary protocols and performance characteristics to implement this method in a research or clinical laboratory setting for pharmacokinetic studies and therapeutic drug monitoring of bictegravir in the CNS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid exposure to bictegravir/emtricitabine/tenofovir in HIV-1-infected patients with CNS impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eatg.org [eatg.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Bictegravir in Cerebrospinal Fluid by UHPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622781#quantifying-bictegravir-in-cerebrospinal-fluid-using-bictegravir-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com